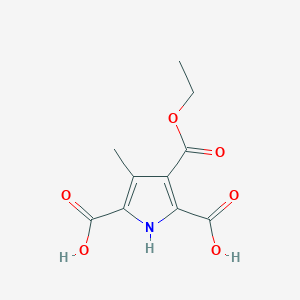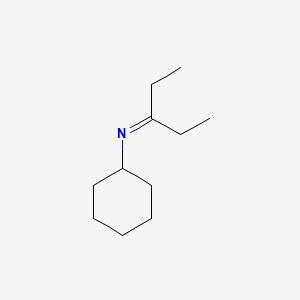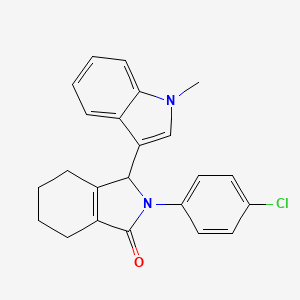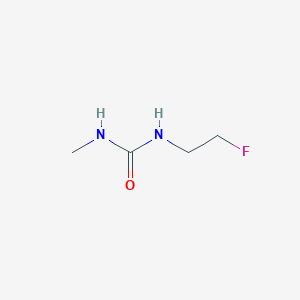![molecular formula C23H25ClN2O B14723937 2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol CAS No. 6310-63-0](/img/structure/B14723937.png)
2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol can be achieved through the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly under mild conditions, producing the desired compound in good yield.
Industrial Production Methods
Industrial production methods for this compound typically involve the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a photosensitizer in photochemical reactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol involves its interaction with molecular targets through its tertiary amino and phenolic hydroxyl groups. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways . The compound’s ability to act as a photosensitizer is particularly noteworthy, as it can absorb light and transfer energy to other molecules, facilitating photochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Michler’s ketone: A related compound with similar structural features but without the chlorophenol group.
4-{bis[4-(dimethylamino)phenyl]methyl}phenol: Another similar compound with a hydroxyl group instead of a chlorophenol group.
Uniqueness
2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol is unique due to the presence of the chlorophenol group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the chlorophenol functionality is advantageous .
Propiedades
Número CAS |
6310-63-0 |
|---|---|
Fórmula molecular |
C23H25ClN2O |
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
2-[bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol |
InChI |
InChI=1S/C23H25ClN2O/c1-25(2)19-10-5-16(6-11-19)23(21-15-18(24)9-14-22(21)27)17-7-12-20(13-8-17)26(3)4/h5-15,23,27H,1-4H3 |
Clave InChI |
GNAGPLJSQBXRID-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Diacetyloxymethyl)phenyl] acetate](/img/structure/B14723862.png)
![2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane](/img/structure/B14723864.png)
![8,8'-[Ethane-1,2-diylbis(nitrosoimino)]bis(1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione)](/img/structure/B14723868.png)





![Bicyclo[3.3.2]deca-2,6,9-triene](/img/structure/B14723896.png)
![N-cyclohexyl-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14723899.png)



![1,2-Dimethoxy-4-[1-methoxy-2-(2-methoxyphenoxy)propyl]benzene](/img/structure/B14723925.png)
